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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276 Get Quote

A Comprehensive Guide to the Selectivity and Performance of VPC01091.4 in Comparison to

Other TRPM7 Inhibitors.

This guide provides an objective comparison of VPC01091.4, a novel inhibitor of the Transient

Receptor Potential Melastatin 7 (TRPM7) channel, with other available alternatives. The

information presented herein is intended for researchers, scientists, and drug development

professionals interested in the pharmacological modulation of TRPM7 for various therapeutic

applications.

Introduction to TRPM7 and the Need for Selective
Inhibitors
The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein,

operating as both an ion channel and a kinase. It plays a crucial role in cellular magnesium

homeostasis, as well as in a variety of physiological and pathological processes, including

inflammation, cancer progression, and neuronal cell death. Given its involvement in numerous

diseases, TRPM7 has emerged as a promising therapeutic target. However, the development

of selective inhibitors is paramount to avoid off-target effects and to accurately dissect the

channel's functions.

VPC01091.4 has been identified as a potent and selective inhibitor of the TRPM7 ion channel.

It is a non-phosphorylatable analog of FTY720 (Fingolimod), a drug approved for multiple
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sclerosis. This key modification prevents VPC01091.4 from acting on sphingosine-1-phosphate

(S1P) receptors, a major liability of FTY720 that leads to immunosuppressive effects.[1][2]

Comparative Analysis of TRPM7 Inhibitors
The following table summarizes the quantitative data for VPC01091.4 and other commonly

used TRPM7 inhibitors. The data is primarily derived from whole-cell patch-clamp

electrophysiology experiments.
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Inhibitor
IC50 for TRPM7

(µM)

Known Selectivity

Profile
Reference

VPC01091.4 0.665

Does not target

Sphingosine-1-

Phosphate (S1P)

receptors.[1][2]

Evidence of off-target

effects independent of

TRPM7 in

suppressing LPS-

induced IL-1β

expression.[1]

AAL-149 1.081

Non-phosphorylatable

FTY720 analog, does

not target S1P

receptors.

FTY720 (Fingolimod) 0.72

Non-selective; its

phosphorylated form

is a potent agonist of

S1P receptors.[1][2]

Also inhibits

Sphingosine Kinase 1

(SPHK1).[3]

[4][5]

NS8593
1.6 (in the absence of

intracellular Mg2+)

Does not affect other

TRP channels.[4] Also

a negative modulator

of small-conductance

Ca2+-activated K+

(KCa2) channels.

[4]

CCT128930 1.42

Selective for TRPM7

over the homologous

TRPM6 channel.
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Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory

activity of compounds on TRPM7 channels.

Whole-Cell Patch-Clamp Electrophysiology for TRPM7
Current Measurement
This protocol is designed to measure whole-cell TRPM7 currents in a heterologous expression

system (e.g., HEK293 cells) or in native cells.

1. Cell Preparation:

Culture HEK293T cells and transfect them with a plasmid encoding for mouse TRPM7. A co-

transfection with a fluorescent protein marker (e.g., eGFP) can aid in identifying transfected

cells.

Recordings are typically performed 24 hours post-transfection.

2. Solutions:

External Solution (in mM): 135 Na-methanesulfonate, 5 CsCl, 1 MgCl2, 2 CaCl2, 10 HEPES,

adjusted to pH 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 4 Mg-

ATP, adjusted to pH 7.2 with CsOH. The absence of intracellular Mg2+ and the presence of a

chelator like BAPTA are crucial for recording TRPM7 currents.

3. Recording Procedure:

Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM7 currents,

which are characterized by their outward rectification.
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After establishing a stable baseline current, perfuse the external solution containing the test

compound (e.g., VPC01091.4) at various concentrations.

Record the current inhibition at each concentration to determine the IC50 value.

Visualizing TRPM7's Role in Inflammatory Signaling
The following diagrams illustrate the known signaling pathway of TRPM7 in macrophages and

the experimental workflow for assessing inhibitor selectivity.
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Caption: TRPM7 signaling in macrophage activation.
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Caption: Workflow for assessing TRPM7 inhibitor selectivity.
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Conclusion
VPC01091.4 represents a significant advancement in the development of selective TRPM7

inhibitors. Its key advantage lies in its lack of activity at S1P receptors, which circumvents the

immunosuppressive effects associated with its parent compound, FTY720.[1][2] While it shows

high potency for TRPM7, evidence suggests the existence of other, yet to be fully

characterized, off-target effects.[1] Further comprehensive selectivity profiling against a broad

panel of ion channels will be crucial to fully delineate its pharmacological profile. Nevertheless,

VPC01091.4 stands as a valuable tool for investigating the physiological and pathological roles

of TRPM7 and as a promising lead compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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